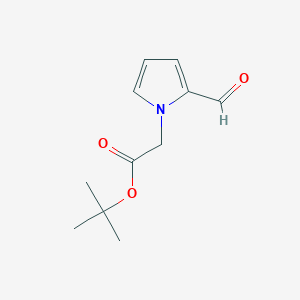

tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom, and a formyl group attached to the pyrrole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-formylpyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of biologically active molecules. Its pyrrole ring is a common motif in many natural products and pharmaceuticals, making it valuable for drug discovery and development .

Medicine: Research involving this compound focuses on its potential therapeutic applications. It is investigated for its role in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The formyl group and pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

- tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate

- tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

- tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Comparison: tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is unique due to the presence of both a formyl group and a tert-butyl ester group attached to the pyrrole ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a compound derived from pyrrole, known for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrrole ring with a formyl group and an acetate moiety. This unique structure contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds with pyrrole structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of 2-formylpyrrole can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

Pyrrole derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial strains. A study highlighted that certain pyrrole derivatives exhibited inhibitory effects against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent antibacterial properties.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | < 1 |

| Compound B | E. coli | 10 |

| Compound C | S. aureus | 5 |

Antitumor Activity

The antitumor potential of pyrrole derivatives has been extensively studied. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-468 (breast cancer). The IC50 values for these compounds ranged from 0.065 to 9.4 µmol/L, indicating their efficacy in inhibiting tumor cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Enzyme Inhibition : Some studies suggest that pyrrole derivatives inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .

- Cell Cycle Arrest : By inducing cell cycle arrest in cancer cells, these compounds prevent further proliferation.

Case Studies

Several case studies have explored the therapeutic potential of pyrrole derivatives:

- Study on Antitubercular Activity : A series of new pyrrole derivatives were synthesized and tested against M. tuberculosis. The most active compounds showed promising results with low cytotoxicity toward host cells while effectively limiting bacterial growth .

- Antioxidant Efficacy : In vitro assays demonstrated that this compound exhibited higher antioxidant activity compared to standard antioxidants such as ascorbic acid, highlighting its potential for developing antioxidant therapies .

Propiedades

IUPAC Name |

tert-butyl 2-(2-formylpyrrol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGJPZUUYBDTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.